molecular formula C14H20N2O3 B3049911 tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate CAS No. 224818-73-9

tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate

Cat. No. B3049911
M. Wt: 264.32 g/mol
InChI Key: HZFUHDXSZJTWKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate, also known as T3P, is a widely used coupling reagent in organic synthesis. It is a colorless to yellowish liquid that is soluble in most organic solvents. T3P is known for its high efficiency, low toxicity, and ease of use.

Mechanism Of Action

Tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate acts as a coupling reagent by activating the carboxylic acid group of the substrate, allowing it to react with the amine group of the nucleophile. tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate forms an intermediate complex with the carboxylic acid, which is then attacked by the amine to form the desired product. tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate is known for its high efficiency due to its ability to activate carboxylic acids without the need for additional reagents or catalysts.

Biochemical And Physiological Effects

Tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate is not known to have any significant biochemical or physiological effects. However, it is important to handle tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate with care as it is a flammable and potentially hazardous substance.

Advantages And Limitations For Lab Experiments

Tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate has several advantages over other coupling reagents. It is easy to use, highly efficient, and produces high yields of the desired product. tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate is also less toxic and less expensive than other coupling reagents such as DIC or DCC. However, tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate has some limitations, such as the need for anhydrous conditions and the formation of dicyclohexylurea or N,N'-diisopropylurea as a byproduct, which can be difficult to remove.

Future Directions

There are several future directions for the use of tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate in scientific research. One area of interest is the development of new tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate derivatives with improved reactivity and selectivity. Another area of interest is the application of tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate in the synthesis of complex natural products and pharmaceuticals. tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate may also have potential applications in the field of materials science, such as the synthesis of new polymers and nanomaterials. Overall, tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate is a versatile coupling reagent with many potential applications in scientific research.

Scientific Research Applications

Tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate is widely used in organic synthesis for the coupling of carboxylic acids and amines. It is also used for the synthesis of peptides, amides, and esters. tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate has been used in the synthesis of natural products, pharmaceuticals, and biologically active compounds. tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate has also been used in the synthesis of polymers and materials science.

properties

IUPAC Name

tert-butyl 3-pyridin-3-yloxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-8-6-12(10-16)18-11-5-4-7-15-9-11/h4-5,7,9,12H,6,8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFUHDXSZJTWKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10445140
Record name tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate

CAS RN

224818-73-9
Record name tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 3-hydroxypyrrolidine-1-carboxylate (500 mg, 2.67 mmol) in anhydrous THF (13 mL) under nitrogen were added 3-hydroxypyridine (508 mg, 5.34 mmol) and triphenylphosphine (1.40 g, 5.34 mmol). The reaction mixture was cooled to 0° C. and DEAD (775 μL, 4.27 mmol) was added dropwise. The solution was allowed to warm to room temperature and stirred overnight. The reaction mixture was concentrated under reduced pressure then diluted with dichloromethane and filtered. The filtrate was washed three times with NaOH 0.2N, dried over Na2SO4 then concentrated. The residue was purified on column chromatography (eluent: pentane/acetone 9/1 to 7/3) to give the title compound (606 mg, 86%) as a wax.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
508 mg
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One
Name
Quantity
775 μL
Type
reactant
Reaction Step Two
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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